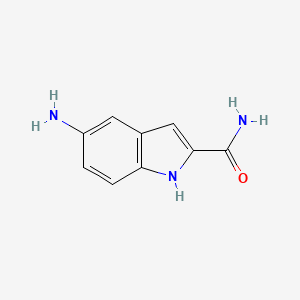

5-amino-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

5-amino-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRHJBYONCEVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341044-72-1 | |

| Record name | 5-amino-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies for 5-Amino-1H-indole-2-carboxamide

The preparation of this compound typically involves multi-step synthetic sequences starting from substituted indole precursors or indole-2-carboxylic acid derivatives. The key steps include:

- Introduction of the amino group at the 5-position, often via reduction of nitro precursors.

- Formation of the carboxamide group at position 2, usually via coupling of the corresponding carboxylic acid or acid chloride with an amine.

Reduction of 5-Nitroindole-2-carboxylate to 5-Amino Derivative

A widely used approach to introduce the 5-amino group is the catalytic hydrogenation of 5-nitroindole-2-carboxylate esters. For example:

- Starting Material: 5-Nitro-1H-indole-2-carboxylic acid ethyl ester.

- Reduction Conditions: Catalytic hydrogenation using ammonium formate as a hydrogen donor and 5% palladium on activated carbon catalyst in ethanol under reflux for 30 minutes.

- Outcome: Quantitative conversion to 5-amino-1H-indole-2-carboxylic acid ethyl ester with 100% yield reported.

- Workup: Filtration through celite, solvent removal under reduced pressure to isolate the product.

This method provides a clean and efficient way to obtain the 5-amino substituted indole ester, which can be further converted to the carboxamide.

Conversion of Indole-2-Carboxylic Acid to Carboxamide

The transformation of the carboxylic acid group at position 2 into the carboxamide functionality is a critical step. Several coupling methods are reported:

- Amide Coupling Reagents: Commonly used reagents include BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and thionyl chloride for acid chloride formation.

- Typical Procedure: Activation of the carboxylic acid (or conversion to acid chloride) followed by reaction with ammonia or primary amines in the presence of base such as diisopropylethylamine (DIPEA) or pyridine.

- Solvents: Anhydrous DMF or dichloromethane (DCM) are commonly employed.

- Reaction Conditions: Room temperature stirring for several hours (4–12 h) under inert atmosphere.

- Purification: Extraction, drying, and chromatographic purification or recrystallization.

Representative Synthetic Route from Literature

A detailed synthetic sequence from ethyl 5-chloro-1H-indole-2-carboxylate to this compound derivatives illustrates the methodology:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel–Crafts acylation at C3 | Ethyl 5-chloroindole-2-carboxylate + acyl chloride, AlCl3, reflux in 1,2-dichloroethane | 3-acyl-5-chloroindole-2-carboxylates |

| 2 | Reduction of ketone to alkyl | Triethylsilane, trifluoroacetic acid, 0 °C to RT | 3-alkyl-5-chloroindole-2-carboxylates |

| 3 | Ester hydrolysis to acid | NaOH (3 N), ethanol, reflux | 3-alkyl-5-chloroindole-2-carboxylic acids |

| 4 | Amide coupling | Carboxylic acid + amine, BOP, DIPEA, DMF, RT | 5-chloroindole-2-carboxamides |

This sequence can be adapted to prepare 5-amino derivatives by replacing the 5-chloro substituent with an amino group via reduction of the corresponding nitro intermediate.

Alternative Synthetic Routes

- Hemetsberger–Knittel Indole Synthesis: This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to form indole-2-carboxylates. Subsequent functional group manipulations yield the target amides.

- Fischer Indole Synthesis: Phenylhydrazine derivatives react with 2-oxopropanoic acid under acidic conditions to afford indole-2-carboxylates, which can be hydrolyzed and amidated to the target compounds.

- Acid Chloride Route: Conversion of indole-2-carboxylic acid to the acid chloride using thionyl chloride in dry chloroform, followed by reaction with ammonia or amines in the presence of pyridine and triethylamine to afford the amides.

Optimization of Reaction Conditions

- Coupling Efficiency: Use of coupling reagents like BOP and HCTU enhances amide bond formation rates and yields.

- Temperature Control: Mild temperatures (room temperature) prevent side reactions and decomposition.

- Solvent Choice: Anhydrous polar aprotic solvents like DMF favor coupling reactions.

- Stoichiometry: Slight excess of amine or coupling reagent improves conversion.

- Purification: Chromatographic methods or recrystallization ensure >95% purity, confirmed by HPLC and spectroscopic analysis.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The catalytic hydrogenation method for the reduction of nitro groups to amino groups is highly efficient, scalable, and yields pure products suitable for further transformations.

- Amide coupling using BOP and DIPEA in DMF is a well-established, mild, and high-yielding method for preparing indole-2-carboxamides.

- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is crucial for maximizing yields and purity.

- Analytical techniques including HPLC, NMR, MS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

- Safety precautions include handling of corrosive reagents (e.g., SOCl2), use of inert atmosphere for sensitive steps, and proper disposal of palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring, enhancing its biological activity .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Amino-1H-indole-2-carboxamide serves as a crucial building block for synthesizing more complex indole derivatives. These derivatives have potential pharmaceutical applications due to their diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this scaffold showed greater efficacy against breast cancer cells (MCF-7) compared to standard treatments like doxorubicin. The GI50 values of these compounds ranged from 0.95 µM to 1.50 µM, indicating their potential as effective anticancer agents .

Mechanism of Action

The compound acts as a selective ATP competitive inhibitor of MAP kinases (p38α), which are involved in cellular stress responses and inflammation. This inhibition can lead to the suppression of tumor growth and progression by preventing T cell infiltration in diabetic models .

Enzyme Inhibition

α-Glucosidase Inhibition

A series of novel derivatives based on this compound have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. One compound exhibited a 28-fold improvement in inhibition compared to acarbose, a standard inhibitor, showcasing its potential for managing diabetes .

Table 1: Inhibitory Activity Against α-Glucosidase

| Compound | IC50 (μM) | Comparison with Acarbose (IC50 = 752 μM) |

|---|---|---|

| 5k | 26.8 ± 0.5 | Superior |

| 5j | 150 | Moderate |

| 5f | >150 | Inactive |

Antiviral Activity

Indole derivatives, including those related to this compound, have shown promise as inhibitors of HIV integrase and reverse transcriptase. They target critical viral enzymes, demonstrating potential as antiviral agents .

Industrial Applications

Dyes and Pigments

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its chemical stability and reactivity.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of indole derivatives based on the core structure of this compound. The compounds were tested against multiple cancer cell lines using the MTT assay, revealing significant antiproliferative effects particularly in MCF-7 cells. The study highlighted the importance of specific substituents on the indole ring that enhance biological activity .

Case Study 2: Diabetes Management

Research involving nonobese diabetic mice demonstrated that derivatives of this compound could prevent T cell activation and infiltration, suggesting a mechanism for managing diabetes through modulation of immune responses .

Mechanism of Action

The mechanism of action of 5-amino-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Indole-2-carboxamide Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole-2-carboxamides are highly dependent on substituents at the 3-, 5-, and N-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Indole-2-carboxamide Derivatives

Physicochemical Properties

Thermal Stability :

- The introduction of hydrophobic groups (e.g., hexyl at position 3 in Compound 28) reduces melting points (144–146°C) compared to polar substituents like -CH₂OH (Compound 35b, mp 199–202°C) .

- Halogenation (Cl, Br, F) generally increases molecular weight without significantly altering thermal stability .

- Solubility: Hydroxymethyl (-CH₂OH) and dimethylamino (-NMe₂) groups enhance water solubility, critical for bioavailability . Bulky substituents (e.g., hexyl in Compound 28) reduce solubility in polar solvents .

Biological Activity

5-Amino-1H-indole-2-carboxamide is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their ability to interact with various biological targets. The carboxamide moiety enhances their capacity to form hydrogen bonds with enzymes and proteins, facilitating numerous biochemical interactions. These compounds have been associated with a wide range of biological activities, such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

Target Interactions

This compound has been identified as a selective ATP competitive inhibitor of MAP kinases, specifically p38α. This interaction is crucial for its anti-inflammatory and anticancer properties. The compound's lipophilicity allows it to penetrate lipid-rich membranes effectively, enhancing its bioavailability and therapeutic potential against various diseases, including tuberculosis.

Cellular Effects

Research indicates that this compound can inhibit T cell infiltration and activation in nonobese diabetic (NOD) mice, suggesting its potential in diabetes management. Additionally, studies have shown that indole derivatives can induce apoptosis in cancer cells by modulating key apoptotic markers such as Caspases 3, 8, and 9 .

Anticancer Activity

Recent studies highlight the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this structure demonstrated significant inhibitory effects on cell growth with GI50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 1.35 |

| Doxorubicin | MCF-7 (Breast) | 1.13 |

| Compound IV | Panc-1 (Pancreatic) | 0.104 |

| Compound Va | HT-29 (Colon) | 0.026 |

Antiviral Properties

The antiviral potential of indole derivatives has also been explored. For example, certain indole-based compounds have shown promising activity against influenza viruses by targeting viral RNA polymerase components . This suggests that this compound may also possess similar antiviral properties.

Hypolipidemic Effects

A study focused on the hypolipidemic activity of N-(Benzoylphenyl)-5-substituted indole derivatives found that these compounds could effectively lower lipid levels in hyperlipidemic models . This highlights the potential use of indole derivatives in managing cardiovascular diseases.

Structure-Activity Relationship Studies

Research into structure-activity relationships (SAR) has revealed that modifications to the indole structure can significantly enhance biological activity. For instance, the introduction of halogen groups at specific positions increased the potency against cannabinoid receptors, indicating a pathway for optimizing therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-amino-1H-indole-2-carboxamide derivatives?

Methodological Answer:

The synthesis of this compound derivatives typically involves coupling indole-2-carboxylic acid derivatives with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, in General Procedure A (commonly cited in indole-2-carboxamide syntheses), 5-chloro-1H-indole-2-carboxylic acid is reacted with substituted amines under reflux in dichloromethane or DMF, followed by purification via Combiflash chromatography (0–30% ethyl acetate in hexane) to achieve yields >90% . Key parameters include stoichiometric control of the amine (1.2 equivalents) and reaction times of 12–24 hours. Post-synthetic modifications, such as azide or photoactivatable group incorporation, require additional steps like CuAAC click chemistry or UV irradiation .

Basic: How are structural and purity characteristics validated for this compound analogs?

Methodological Answer:

Validation relies on multimodal analytical techniques :

- NMR spectroscopy : and NMR (e.g., in CDCl or DMSO-d) confirm regiochemistry and substitution patterns. For example, indole NH protons appear as broad singlets near δ 9.1–11.7 ppm, while aromatic protons show coupling constants (e.g., J = 8.5 Hz for adjacent protons) .

- HRMS : High-resolution mass spectrometry (ESI or EI) confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Basic: What in vitro assays are used for initial biological screening of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : For kinase or protease targets, use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) with IC determination via dose-response curves .

- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative strains, with ciprofloxacin as a positive control .

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in indole-2-carboxamide derivatives?

Methodological Answer:

Contradictions often arise from substituent positioning or assay variability . Systematic SAR approaches include:

- Substituent scanning : Compare analogs with halogens (e.g., 5-Cl vs. 5-Br) or electron-withdrawing groups (e.g., trifluoromethyl) to assess potency shifts. For example, 5-Cl derivatives showed 10-fold higher antibacterial activity than unsubstituted analogs .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a donor) .

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, serum concentration) to isolate compound-specific effects .

Advanced: What strategies address poor aqueous solubility in this compound analogs?

Methodological Answer:

- Polar substituents : Introduce methoxy or hydroxyl groups (e.g., N-(2-methoxyphenethyl) derivatives), which improved solubility by 3-fold in PBS (pH 7.4) while maintaining target affinity .

- Prodrug approaches : Synthesize phosphate or PEGylated prodrugs that hydrolyze in vivo .

- Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays, ensuring DMSO ≤1% to avoid cytotoxicity .

Advanced: How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Docking simulations : AutoDock Vina or Glide can predict binding modes to targets like glycogen phosphorylase. For example, bicyclo-substituted analogs showed stronger π-π stacking with Phe285 than linear chains .

- MD simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Advanced: What experimental designs resolve discrepancies in reported biological activities of indole-2-carboxamides?

Methodological Answer:

Discrepancies may stem from compound degradation or assay interference . Mitigation strategies:

- Stability studies : Monitor compound integrity in assay buffers (e.g., HPLC at 0, 6, 24 hours). 5-Amino analogs showed <5% degradation after 24 hours in DMEM .

- Counter-screen assays : Test for off-target effects (e.g., hERG liability via patch-clamp electrophysiology) .

- Orthogonal validation : Confirm activity in cell-free (e.g., SPR) and cell-based assays to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.